molecular formula C23H21N3O3S B278121 N-{[4-(acetylamino)phenyl]carbamothioyl}-3-(benzyloxy)benzamide

N-{[4-(acetylamino)phenyl]carbamothioyl}-3-(benzyloxy)benzamide

Cat. No. B278121
M. Wt: 419.5 g/mol
InChI Key: DLWQTPXUPSCJAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[4-(acetylamino)phenyl]carbamothioyl}-3-(benzyloxy)benzamide, commonly known as ABT-737, is a small molecule inhibitor that has been developed as a potential anti-cancer drug. It belongs to the class of BH3-mimetics, which mimic the action of the BH3-only proteins that promote apoptosis or programmed cell death in cancer cells. ABT-737 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism Of Action

The mechanism of action of ABT-737 involves the disruption of the balance between pro- and anti-apoptotic proteins in cancer cells. Normally, the pro-apoptotic proteins are kept in check by the anti-apoptotic proteins, which bind to them and prevent their activation. However, in cancer cells, the anti-apoptotic proteins are often overexpressed, leading to the suppression of apoptosis and the promotion of cell survival. ABT-737 selectively targets the anti-apoptotic proteins and releases the pro-apoptotic proteins, leading to the activation of the apoptotic pathway and the death of cancer cells.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, melanoma, and solid tumors such as lung, breast, and prostate cancer. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatments. However, ABT-737 has limited activity against some types of cancer cells that do not depend on the Bcl-2 family proteins for survival. In addition, ABT-737 has been shown to cause thrombocytopenia in preclinical studies, which limits its use as a single agent in cancer therapy.

Advantages And Limitations For Lab Experiments

ABT-737 has several advantages and limitations for lab experiments. Its mechanism of action is well characterized, and it can be easily synthesized and purified to high purity. Its activity can be measured using various assays, such as cell viability, caspase activation, and mitochondrial membrane potential. However, ABT-737 has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, its selectivity for the anti-apoptotic proteins can vary depending on the cell type and the expression levels of the proteins, which can affect its efficacy and toxicity.

Future Directions

For ABT-737 research include the development of more potent and selective BH3-mimetics that can overcome the limitations of ABT-737. This includes the identification of new targets and the optimization of the chemical structure to improve its pharmacokinetics and reduce its toxicity. In addition, the combination of ABT-737 with other targeted therapies, such as immune checkpoint inhibitors and kinase inhibitors, is being explored to enhance its efficacy and overcome resistance. Finally, the use of ABT-737 as a tool compound to study the mechanism of apoptosis and the Bcl-2 family proteins is also an active area of research.

Synthesis Methods

The synthesis of ABT-737 involves several steps, starting from commercially available starting materials. The key step is the coupling of 4-(acetylamino)phenyl isothiocyanate with 3-(benzyloxy)benzylamine to form the carbamothioyl intermediate. This intermediate is then converted to the final product ABT-737 through a series of reactions, including deprotection, cyclization, and oxidation. The overall yield of the synthesis is around 10-15%, and the purity of the final product is typically above 95%.

Scientific Research Applications

ABT-737 has been extensively studied in various cancer cell lines and animal models, and its mechanism of action has been well characterized. It binds to and inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many types of cancer cells and contribute to their survival and resistance to chemotherapy. By blocking these proteins, ABT-737 promotes the activation of the pro-apoptotic proteins Bax and Bak, leading to the induction of apoptosis in cancer cells.

properties

Product Name

N-{[4-(acetylamino)phenyl]carbamothioyl}-3-(benzyloxy)benzamide

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

N-[(4-acetamidophenyl)carbamothioyl]-3-phenylmethoxybenzamide

InChI

InChI=1S/C23H21N3O3S/c1-16(27)24-19-10-12-20(13-11-19)25-23(30)26-22(28)18-8-5-9-21(14-18)29-15-17-6-3-2-4-7-17/h2-14H,15H2,1H3,(H,24,27)(H2,25,26,28,30)

InChI Key

DLWQTPXUPSCJAB-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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